![molecular formula C8H10N2 B3353475 1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole CAS No. 54724-95-7](/img/structure/B3353475.png)

1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole

Übersicht

Beschreibung

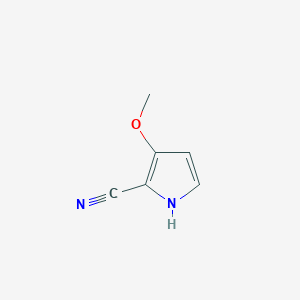

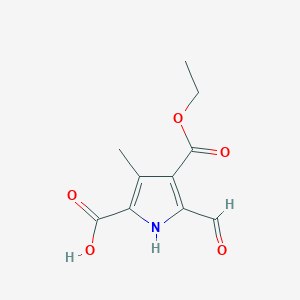

“1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole” is a type of unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole . It has been synthesized and its absorption and fluorescence properties have been investigated .

Synthesis Analysis

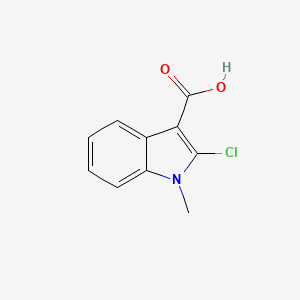

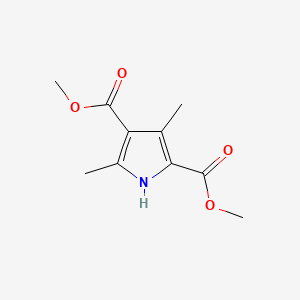

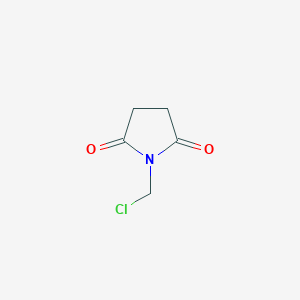

The synthesis of “1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole” involves Suzuki cross-coupling reactions . The compound has been successfully synthesized and fully characterized by elemental analysis, mass spectrometry, NMR spectroscopy, and X-ray crystallography .Molecular Structure Analysis

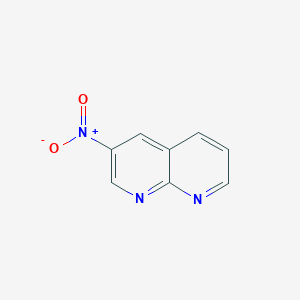

The molecular structure of “1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole” has been studied using He (I) photoelectron spectroscopy combined with the MNDO calculation and a first-order perturbation theoretical method . The compound has an A–D–A general framework, where A is an electron-deficient aromatic ring and D is an electron-rich pyrrolo[3,2-b]pyrrole moiety, linked via triple bonds .Chemical Reactions Analysis

The compound has shown distinct differences in the UV−vis absorbance spectra measured via UV−vis absorbance spectroscopy in addition to changes in the onset of oxidation measured with cyclic voltammetry and differential pulse voltammetry . The electro-oxidative polymerization of the compound in acetonitrile solution led to the formation of a polymeric film on the electrode surfaces .Physical And Chemical Properties Analysis

The compound has shown solvatochromic fluorescence (from 393 nm in n-hexane to 446 nm in acetonitrile) . The 6-substituted derivative of the compound showed a large Stokes shift in polar solvents (up to 230 nm in acetonitrile) .Wissenschaftliche Forschungsanwendungen

Electrochemical Studies and Polymerization

1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole (PP) has been studied for its electrochemical properties. PP can be polymerized electrochemically on various electrode surfaces, creating polymeric films that are electroactive in both acetonitrile and aqueous solutions. These films exhibit conductivity and undergo gradual degradation through electrochemical and chemical oxidation processes (Oyama et al., 1987).

Synthesis and Optical Properties

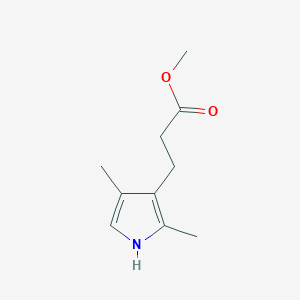

Research has focused on synthesizing tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, with investigations into their optical properties. These derivatives exhibit strong blue fluorescence and large Stokes shifts, along with high quantum yields of fluorescence. They are particularly notable for their two-photon absorption cross-section values measured in the near-IR region (Krzeszewski et al., 2014).

Electronic Structure Elucidation

The electronic structures of 1,4-dihydropyrrolo[3,2-b]pyrrole and its derivatives have been elucidated through photoelectron spectroscopy. These studies indicate an efficient π-electron-donating ability, making them significant in the context of π-electron-excessive heteroaromatic compounds (Tanaka et al., 1987).

Heteroaromatic Polymer Development

N,N′-dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole (DMPP) can undergo electro-oxidative polymerization, forming a poly-DMPP film. This film demonstrates reversible oxidation and reduction processes in different solutions, with specific redox potential and electrical conductivity properties (Oyama et al., 1988).

Synthesis Variants and Reactivity

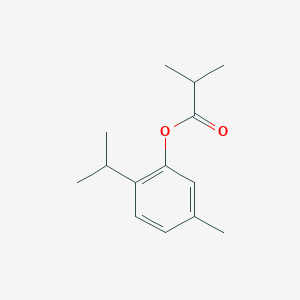

There have been various approaches to synthesize 1,4-dihydropyrrolo[3,2-b]pyrroles, allowing access to a broad variety of structures, including π-expanded analogues. These methods are critical for understanding the reactivity and electrophilic aromatic substitution of these compounds (Janiga & Gryko, 2014).

Optoelectronic Applications

Tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole derivatives have shown promise for optoelectronic applications. These derivatives have been synthesized using niobium pentachloride as a catalyst, demonstrating properties adjustable for specific applications (Martins et al., 2018).

Large-Scale Synthesis for Photophysical Properties

Advancements in the large-scale synthesis of multifunctional 1,4-dihydropyrrolo[3,2-b]pyrroles have been made, with a focus on optimizing photophysical properties such as Stokes shift value and emission color. These developments have facilitated the synthesis of these heterocycles in significant quantities, expanding their potential applications in various fields (Tasior et al., 2020).

Fluorescence Properties and Dye Synthesis

The synthesis of unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole dyes and their absorption and fluorescence properties have been studied. These compounds have shown potential for applications in dye synthesis, exhibiting unique fluorescence characteristics (Kubota et al., 2022).

Redox System and Electron Acceptors

1,4-Dihydropyrrolo[3,2-b]pyrrole-2,5-dione derivatives are part of a notable redox system. Their reduction potentials, chemical, and spectral properties, along with their capability as electron acceptors, have been explored, highlighting their significance in electronic applications (Mukai et al., 1985).

Chemical Behavior and Properties

The chemical behavior of tetrahydropyrrolo[3,2-b]pyrrole derivatives has been investigated, including reactions under basic or acidic conditions and dehydrogenation processes. These studies contribute to a deeper understanding of the properties and potential applications of these compounds (Satake et al., 1983).

Wirkmechanismus

The compound exhibits high thermal stability, electrochemical stability, and significant aggregation-induced emission (AIE) behaviors . The propeller-like structure of the compound enables a restricted intramolecular rotation (RIR) process which significantly enhances its fluorescence in the aggregated state .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,4-dimethylpyrrolo[3,2-b]pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-9-5-3-8-7(9)4-6-10(8)2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGMWCZRQXEQBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80538917 | |

| Record name | 1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54724-95-7 | |

| Record name | 1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

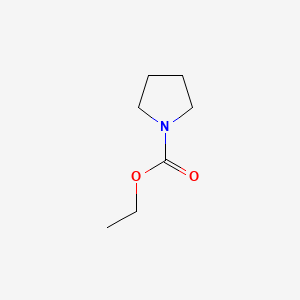

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,10b-dihydroimidazo[5,1-a]isoquinoline-1,3(2H,5H)-dione](/img/structure/B3353441.png)

![2-(Chloromethyl)-1,2-dihydro-[1,3]oxazolo[3,2-a]benzimidazole](/img/structure/B3353470.png)